molecular formula C9H12ClN3O2 B12901356 Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate

Cat. No.: B12901356
M. Wt: 229.66 g/mol
InChI Key: VOXXAJWREMWVHE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, an ethylamino group, and an ester functional group attached to the pyrimidine ring. These structural features contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Amination: The chloro-substituted pyrimidine undergoes nucleophilic substitution with ethylamine to introduce the ethylamino group.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of an ethylamino group.

    Ethyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate: Contains a methylamino group instead of an ethylamino group.

Properties

IUPAC Name

ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-11-7-6(8(14)15-4-2)5-12-9(10)13-7/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXAJWREMWVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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